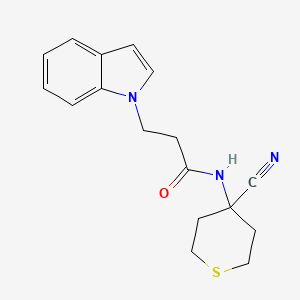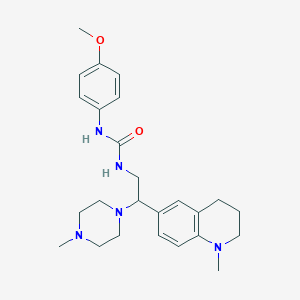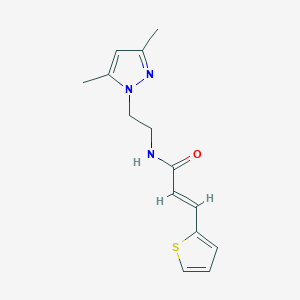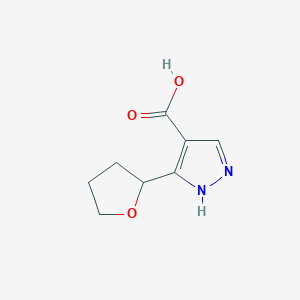
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide, also known as indothiazinone, is a small molecule that has been widely used in scientific research for its unique biological properties. This molecule is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the activity of many cellular signaling pathways. Indothiazinone has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
Indothiazinone exerts its biological effects through the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating their activity. Inhibition of PTPs by N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene leads to increased phosphorylation of tyrosine residues on signaling proteins, resulting in altered cellular signaling pathways. This can lead to a wide range of effects on cellular processes, including changes in gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Indothiazinone has been shown to have a wide range of biochemical and physiological effects on cells. In cancer cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to inhibit cell proliferation and induce apoptosis, potentially through the regulation of signaling pathways involved in cell cycle control and survival. In immune cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to modulate cytokine production and T cell activation, suggesting potential applications in immunotherapy. In neurons, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to enhance synaptic plasticity and memory formation, potentially through the regulation of tyrosine phosphorylation of signaling proteins involved in synaptic transmission.
实验室实验的优点和局限性
One of the key advantages of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a research tool is its specificity for PTPs. This allows for the selective inhibition of specific PTPs involved in cellular processes of interest. Additionally, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to have low toxicity in vitro, making it a useful tool for studying cellular processes without confounding effects of cytotoxicity. However, one limitation of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene is its relatively low solubility in water, which can limit its use in certain experimental settings. Additionally, the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes may be context-dependent, and further research is needed to fully understand the mechanisms underlying its biological effects.
未来方向
Future research on N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds will likely focus on several key areas. One area of interest is the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a potential anticancer agent. Further studies are needed to determine the efficacy of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene in preclinical models of cancer, as well as to optimize its pharmacological properties for clinical use. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes, including its effects on specific PTPs and signaling pathways. Finally, the development of new derivatives of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene with improved solubility and specificity for specific PTPs may help to expand its utility as a research tool.
合成方法
The synthesis of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene involves the reaction of 4-cyanothiophenol and 1H-indole-3-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with propionyl chloride to form the final compound, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be increased through recrystallization.
科学研究应用
Indothiazinone has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. One of the key areas of research has been the role of PTPs in cancer development and progression. Indothiazinone has been shown to inhibit the activity of several PTPs that are overexpressed in cancer cells, leading to decreased cell proliferation and increased apoptosis. This has led to interest in the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds as potential anticancer agents.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIASICAELJDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide](/img/structure/B2644311.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2644312.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)